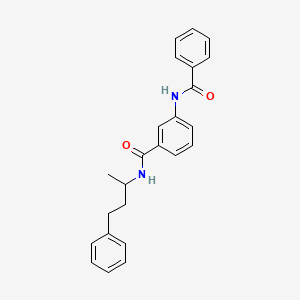
3-benzamido-N-(4-phenylbutan-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-benzamido-N-(4-phenylbutan-2-yl)benzamide is an organic compound with the molecular formula C24H24N2O2. It is a member of the benzamide family, which is known for its diverse applications in various fields, including medicinal chemistry and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzamido-N-(4-phenylbutan-2-yl)benzamide typically involves the condensation of benzoic acid derivatives with amine derivatives. One common method includes the use of 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid as starting materials, which are then reacted with appropriate amine derivatives in the presence of a base such as triethylamine (TEA) and a solvent like tetrahydrofuran (THF). The reaction is carried out under controlled conditions to achieve high yields .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale condensation reactions using optimized catalysts and solvents to ensure efficiency and cost-effectiveness. The use of ultrasonic irradiation and green chemistry principles, such as eco-friendly solvents and reusable catalysts, is also explored to enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-benzamido-N-(4-phenylbutan-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible at the benzylic position.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .
Scientific Research Applications
3-benzamido-N-(4-phenylbutan-2-yl)benzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 3-benzamido-N-(4-phenylbutan-2-yl)benzamide involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 3-acetoxy-2-methylbenzamide
- 2,3-dimethoxybenzamide
- N-(4-phenylbutan-2-yl)benzamide
Uniqueness
3-benzamido-N-(4-phenylbutan-2-yl)benzamide is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C24H24N2O2 |
|---|---|
Molecular Weight |
372.5 g/mol |
IUPAC Name |
3-benzamido-N-(4-phenylbutan-2-yl)benzamide |
InChI |
InChI=1S/C24H24N2O2/c1-18(15-16-19-9-4-2-5-10-19)25-24(28)21-13-8-14-22(17-21)26-23(27)20-11-6-3-7-12-20/h2-14,17-18H,15-16H2,1H3,(H,25,28)(H,26,27) |
InChI Key |
QKAAVZQPIUQEHV-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-butyl-5-oxo-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}pyrrolidine-3-carboxamide](/img/structure/B11167062.png)
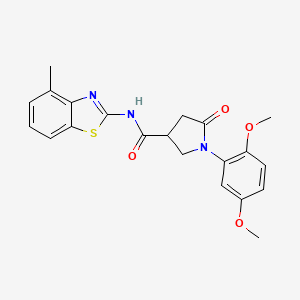
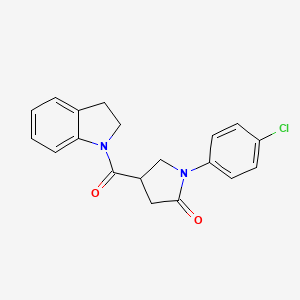

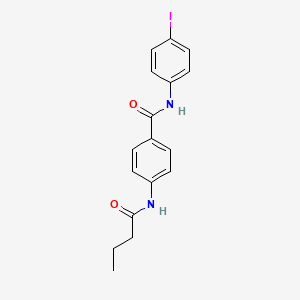
![N-[(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-D-leucine](/img/structure/B11167082.png)
![1-[4-(2-Fluorophenyl)piperazin-1-yl]-2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]ethanone](/img/structure/B11167089.png)
![7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-(2-oxo-2H-chromen-3-yl)-2H-chromen-2-one](/img/structure/B11167093.png)
![N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide](/img/structure/B11167095.png)


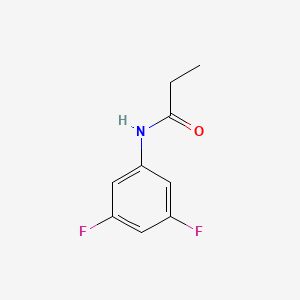
![methyl {[6-chloro-4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate](/img/structure/B11167113.png)
![2-Benzenesulfonyl-N-[5-(1-ethyl-propyl)-[1,3,4]thiadiazol-2-yl]-acetamide](/img/structure/B11167146.png)
